
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including a fluorine atom, a nitro group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, starting with the preparation of the core piperidine structure. The nitration and fluorination steps are crucial in introducing the nitro and fluorine groups, respectively. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the nitro group and the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
科学的研究の応用
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of advanced materials, coatings, and other industrial products.
作用機序
The mechanism by which 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The presence of the nitro group and the nitrile group allows the compound to engage in specific binding interactions, influencing biological processes or chemical reactions.
類似化合物との比較
1-(2-Fluoro-4-nitrobenzoyl)-piperidine
1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine
1-(2-Fluoro-4-nitrobenzoyl)-4-methylpiperidine
Uniqueness: 1-(2-Fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its similar compounds. These differences can be leveraged in various applications, making it a valuable compound in scientific research and industry.
特性
IUPAC Name |
1-(2-fluoro-4-nitrobenzoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-15(2)6-3-7-18(13(15)9-17)14(20)11-5-4-10(19(21)22)8-12(11)16/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNPFAOZWDYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

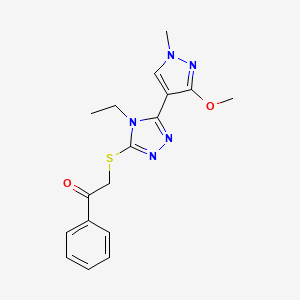
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)
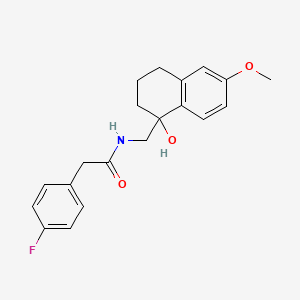
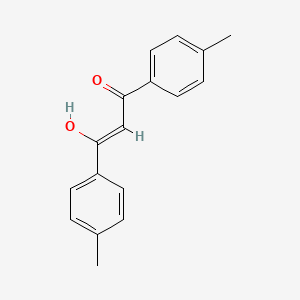
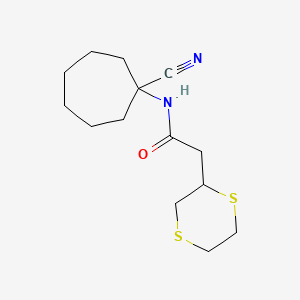

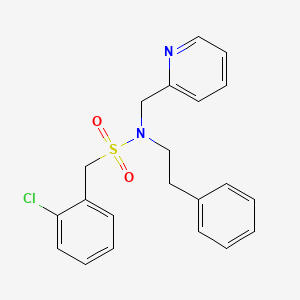
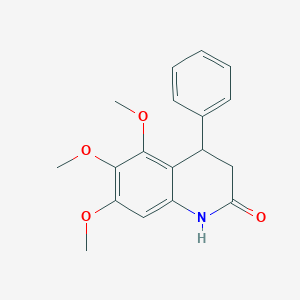
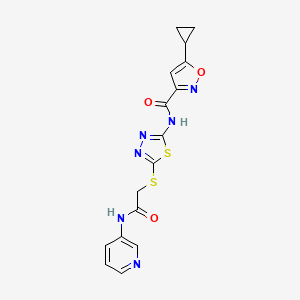
![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)
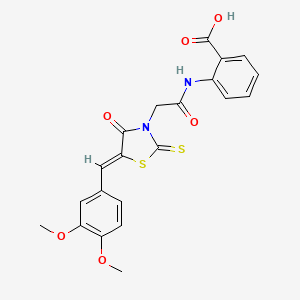
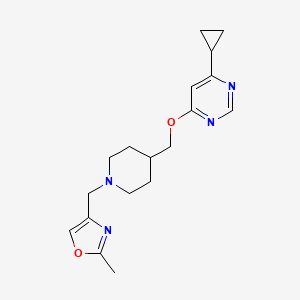
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785683.png)
